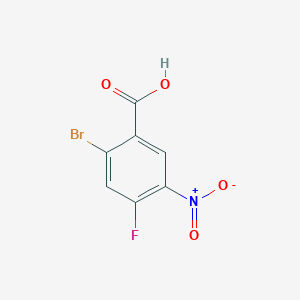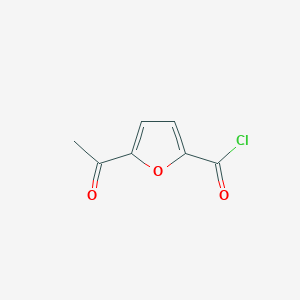
5-Acetylfuran-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetylfuran-2-carbonyl chloride is a chemical compound that belongs to the furan family. It is a versatile reagent used in various organic synthesis reactions. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in different fields.
Mecanismo De Acción
The mechanism of action of 5-Acetylfuran-2-carbonyl chloride is not well understood. However, it is believed to act as an acylating agent, which means that it can transfer an acyl group to a nucleophile. This property makes it a versatile reagent in various organic synthesis reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 5-Acetylfuran-2-carbonyl chloride. However, some studies have reported that this compound can inhibit the growth of cancer cells. It has also been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Acetylfuran-2-carbonyl chloride is its versatility in organic synthesis reactions. It can be used in the synthesis of various compounds, making it a valuable reagent in the laboratory. However, this compound is highly reactive and can be hazardous if not handled properly. It is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 5-Acetylfuran-2-carbonyl chloride. One potential area of research is the development of new drugs using this compound as a starting material. Another area of research is the synthesis of new heterocyclic compounds using 5-Acetylfuran-2-carbonyl chloride as a reagent. Moreover, there is a need for further studies on the biochemical and physiological effects of this compound to determine its potential applications in medicine and other fields.
Conclusion:
In conclusion, 5-Acetylfuran-2-carbonyl chloride is a versatile reagent that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of 5-Acetylfuran-2-carbonyl chloride in different fields.
Métodos De Síntesis
The synthesis of 5-Acetylfuran-2-carbonyl chloride is a multi-step process that involves the reaction of furan-2-carboxylic acid with acetyl chloride. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or phosphorus pentachloride. The resulting product is then purified using various techniques, such as column chromatography, recrystallization, or distillation.
Aplicaciones Científicas De Investigación
5-Acetylfuran-2-carbonyl chloride has been extensively used as a reagent in various organic synthesis reactions. It is commonly used in the synthesis of heterocyclic compounds, such as pyrazoles, pyrimidines, and triazoles. It is also used in the synthesis of natural products, such as flavonoids and alkaloids. Moreover, it has been used in the development of new drugs due to its unique properties.
Propiedades
Número CAS |
121880-45-3 |
|---|---|
Nombre del producto |
5-Acetylfuran-2-carbonyl chloride |
Fórmula molecular |
C7H5ClO3 |
Peso molecular |
172.56 g/mol |
Nombre IUPAC |
5-acetylfuran-2-carbonyl chloride |
InChI |
InChI=1S/C7H5ClO3/c1-4(9)5-2-3-6(11-5)7(8)10/h2-3H,1H3 |
Clave InChI |
KPOMYWBBXHLZEF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(O1)C(=O)Cl |
SMILES canónico |
CC(=O)C1=CC=C(O1)C(=O)Cl |
Sinónimos |
2-Furancarbonyl chloride, 5-acetyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole](/img/structure/B47869.png)
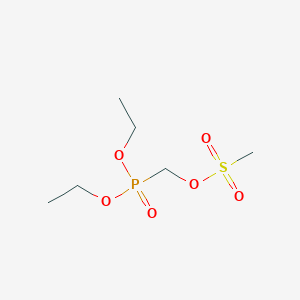
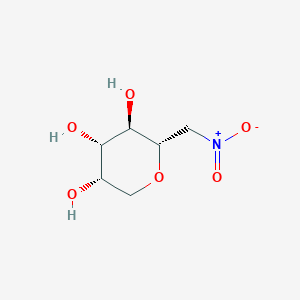
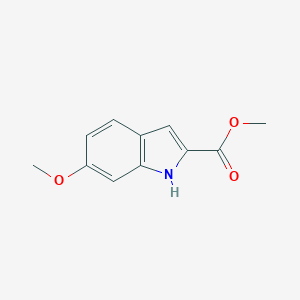
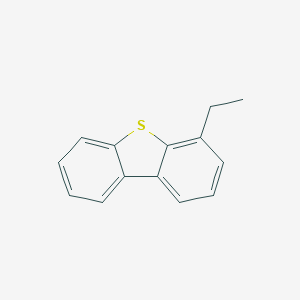
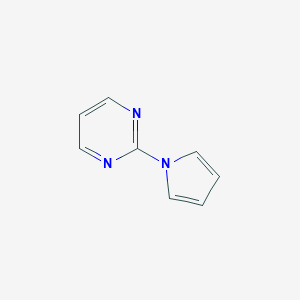
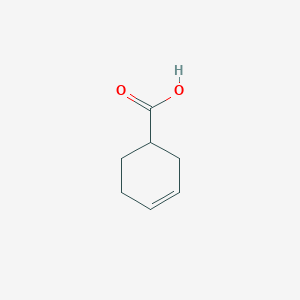
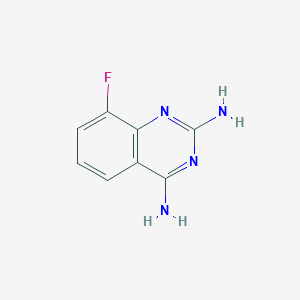
![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)
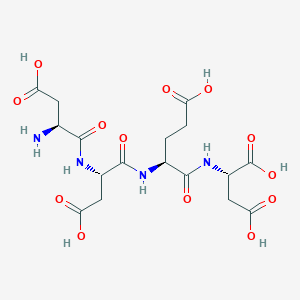
![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B47891.png)
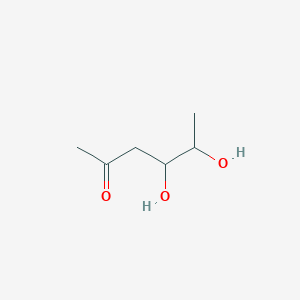
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B47898.png)
